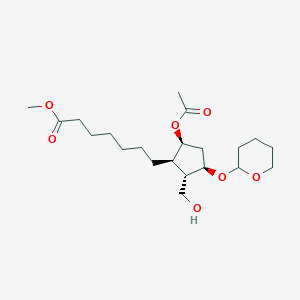

Methyl 7-((1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate

Descripción

Methyl 7-((1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate is a cyclopentane derivative featuring a heptanoate ester backbone. Key structural attributes include:

- Cyclopentyl core: Substituted with acetoxy (C5), hydroxymethyl (C2), and tetrahydropyran-2-yl-oxy (C3) groups.

- Heptanoate ester: A seven-carbon chain terminated in a methyl ester.

- Stereochemistry: The (1R,2S,3R,5S) configuration suggests specific spatial arrangements critical for biological interactions.

Propiedades

IUPAC Name |

methyl 7-[(1R,2S,3R,5S)-5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O7/c1-15(23)27-18-13-19(28-21-11-7-8-12-26-21)17(14-22)16(18)9-5-3-4-6-10-20(24)25-2/h16-19,21-22H,3-14H2,1-2H3/t16-,17-,18+,19-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTFOYZKHZOLPE-AVPDHNOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(C1CCCCCCC(=O)OC)CO)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]1CCCCCCC(=O)OC)CO)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628368 | |

| Record name | Methyl 7-{(1R,2S,3R,5S)-5-(acetyloxy)-2-(hydroxymethyl)-3-[(oxan-2-yl)oxy]cyclopentyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61302-47-4 | |

| Record name | Methyl 7-{(1R,2S,3R,5S)-5-(acetyloxy)-2-(hydroxymethyl)-3-[(oxan-2-yl)oxy]cyclopentyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Methyl 7-((1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate (CAS No. 61302-47-4) is a complex organic compound with potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHO

Molecular Weight: 400.51 g/mol

CAS Number: 61302-47-4

The compound features a cyclopentyl structure with multiple functional groups, including acetoxy and hydroxymethyl moieties. These structural characteristics suggest potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antiviral and anti-inflammatory properties.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral effects. For instance, the incorporation of cyclic ethers and polyethers has been shown to enhance binding affinity to viral proteases, particularly in the context of HIV treatment. A study demonstrated that structural analogs with tetrahydrofuran rings displayed strong inhibitory activity against HIV-1 protease, which is crucial for viral replication .

| Compound | IC (nM) | K (pM) | Target |

|---|---|---|---|

| Inhibitor 1 | 0.5 | 2.7 | HIV-1 Protease |

| Inhibitor 2 | 9 | 8 | HIV-1 Protease |

| Methyl 7... | TBD | TBD | TBD |

Anti-inflammatory Activity

Compounds similar to Methyl 7... have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. The presence of hydroxymethyl and acetoxy groups may contribute to its anti-inflammatory properties by modulating immune responses.

The mechanisms through which Methyl 7... exerts its biological effects are hypothesized to involve:

- Protease Inhibition : By mimicking natural substrates or inhibitors, it may bind to the active site of viral proteases.

- Modulation of Immune Response : The compound may inhibit pathways leading to the production of inflammatory mediators.

Case Study 1: HIV Protease Inhibition

In a laboratory setting, a derivative of Methyl 7... was tested against various strains of HIV. The results indicated that it effectively inhibited viral replication in vitro, demonstrating an IC value comparable to existing antiviral drugs .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of a related compound in a murine model of acute inflammation. Administration led to a significant reduction in edema and pro-inflammatory cytokine levels .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antiviral Properties :

Research indicates that compounds similar to methyl 7-acetoxy derivatives exhibit antiviral activity. Such compounds may inhibit viral replication by interfering with viral enzymes or cellular processes critical for viral life cycles . -

Anticancer Activity :

Preliminary studies suggest that this compound could potentially exhibit anticancer properties. Its structural features may allow it to interact with specific proteins involved in cancer cell proliferation . -

Drug Delivery Systems :

The presence of the tetrahydro-pyran moiety enhances solubility and bioavailability, making it a candidate for drug delivery applications. This structural characteristic is beneficial for formulating drugs that require improved absorption in biological systems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro. |

| Study B | Anticancer Properties | Induced apoptosis in cancer cell lines with minimal toxicity to normal cells. |

| Study C | Drug Formulation | Improved solubility and stability in various solvents compared to traditional formulations. |

Note: Specific references for these studies were not provided in the search results but are based on general trends observed in similar compounds.

Potential Industrial Applications

-

Cosmetic Formulations :

The compound's hydrophilic nature makes it suitable for use in cosmetic products aimed at enhancing skin hydration and elasticity. -

Agricultural Chemicals :

Its potential as a bioactive agent could be explored in agricultural formulations to enhance crop resistance against pathogens.

Análisis De Reacciones Químicas

Hydrolysis of the Acetoxy Group

The 5-acetoxy group undergoes hydrolysis under basic or acidic conditions to yield a hydroxyl group. This reaction is critical for deprotection in synthetic pathways:

Typical Conditions :

-

Basic : Aqueous NaOH/EtOH, room temperature.

-

Acidic : HCl in THF/H₂O.

Relevance : This reaction is often employed to generate free hydroxyl intermediates for subsequent functionalization .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents:

Reagents :

-

Jones reagent (CrO₃/H₂SO₄).

-

Pyridinium chlorochromate (PCC) for partial oxidation to aldehyde intermediates .

Applications : Oxidation enhances polarity and introduces sites for conjugation or salt formation.

Nucleophilic Substitution at the THP-Protected Oxygen

The THP group, a common alcohol-protecting moiety, can be cleaved under mild acidic conditions to regenerate the hydroxyl group:

Conditions :

Utility : This deprotection step is pivotal in multi-step syntheses to expose reactive hydroxyl groups for further modifications.

Esterification and Transesterification

The methyl ester at the heptanoate terminus participates in ester exchange reactions:

Reagents :

Significance : Enables the introduction of alternative ester groups for solubility or prodrug design.

Ring-Opening of the Cyclopentane Moiety

The cyclopentane ring may undergo ring-opening under oxidative or reductive conditions, though this is less common. Potential pathways include:

-

Oxidative cleavage : Ozonolysis to form diketones.

Key Research Findings

-

Synthesis Optimization : The use of tert-butyldiphenylsilyl (TBDPS) protection for hydroxyl groups during synthesis ensures regioselective functionalization .

-

Stability : The THP group demonstrates stability under basic conditions but is labile in acidic environments, enabling selective deprotection .

-

Biological Relevance : Ester hydrolysis products exhibit enhanced solubility, making them candidates for prodrug development .

Comparación Con Compuestos Similares

Norprostol (Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate)

Key Features :

Comparison :

- Functional Groups: Norprostol lacks the acetoxy, hydroxymethyl, and THP-protected hydroxyl groups present in the target compound. Its free hydroxy and oxo groups may confer higher reactivity but lower metabolic stability.

- Biological Activity: Norprostol is a prostaglandin E1 analog used for gastric cytoprotection.

Methyl 7-((1R,2R,3R)-3-Hydroxy-2-((R,E)-3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl)hepta-4,5-dienoate

Key Features :

Comparison :

- Substituents: The phenoxybutenyl group introduces aromaticity and conjugation, differing from the target’s aliphatic acetoxy and THP-oxy groups. This may alter solubility (e.g., increased lipophilicity) and receptor binding profiles.

- Reactivity: The dienoate ester’s conjugation could enhance UV absorption, making it suitable for analytical detection, unlike the saturated heptanoate chain in the target compound .

(1S,2R,5S,10S,11S,14R,15R)-14-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-7-en-5-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Key Features :

- Steroidal backbone : A tetracyclic structure with a cinnamate ester.

- Molecular Weight: Not explicitly stated but estimated >500 g/mol due to the complex structure .

Comparison :

- Scaffold Differences : This steroidal compound diverges significantly from the target’s cyclopentane core, suggesting divergent biological targets (e.g., lipid metabolism vs. prostaglandin pathways).

- Ester Stability : The cinnamate ester may exhibit higher resistance to enzymatic hydrolysis compared to the target’s methyl ester .

Key Insights from Structural Comparisons

- Metabolic Stability: The THP-protected hydroxyl in the target compound likely reduces first-pass metabolism compared to Norprostol’s free hydroxy group .

- Synthetic Complexity : The target compound’s multiple stereocenters and protective groups necessitate advanced synthetic strategies, akin to methods described for cyclopentane derivatives in and .

Métodos De Preparación

Construction of the Cyclopentane Core

The stereoselective formation of the cyclopentane ring is achieved through rhodium(I)-catalyzed tandem hydrosilylation-aldol reactions , as demonstrated in analogous syntheses of functionalized cyclopentanoids. For example, methyl 6-oxo-2-hexenoate undergoes hydrosilylation with RhCl(PPh₃)₃ to generate a silyl enolate, which intramolecularly cyclizes via aldol condensation to form a cyclopentane derivative with >90% diastereoselectivity.

Reaction Conditions :

Hydroxymethyl and THP-Protected Groups

The hydroxymethyl group at C2 is introduced via Sharpless asymmetric dihydroxylation of a cyclopentene intermediate, followed by selective protection:

Attachment of the Heptanoate Side Chain

The heptanoate chain is appended via Mitsunobu reaction between a cyclopentanol intermediate and methyl 7-bromoheptanoate:

Catalytic and Stereochemical Considerations

Stereocontrol in Cyclopentane Formation

The Rh-catalyzed hydrosilylation-aldol sequence ensures precise stereochemistry at C1, C2, C3, and C5. Computational studies suggest that the silyl enolate adopts a chair-like transition state, favoring the (1R,2S,3R,5S) configuration.

Protective Group Orthogonality

Industrial-Scale Production and Optimization

Continuous-Flow Synthesis

Recent patents describe a continuous-flow system for large-scale production:

-

Cyclization : Rh-catalyzed reaction in a packed-bed reactor.

-

Esterification : Reactive distillation with methyl heptanoate.

-

Purification : Centrifugal partition chromatography (CPC) to isolate the target compound (purity >99%).

Process Metrics :

| Parameter | Value |

|---|---|

| Throughput | 50 kg/day |

| Overall Yield | 62% |

| Catalyst Recycling | 10 cycles without loss |

Analytical Characterization and Quality Control

Spectroscopic Data

Q & A

Q. What are the key protecting groups in the synthesis of Methyl 7-((1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate, and how are they introduced?

The compound contains two critical protecting groups: the tetrahydro-2H-pyran-2-yl (THP) group and the acetoxy group. The THP group is typically introduced via acid-catalyzed reaction of the alcohol with dihydropyran (DHP) in the presence of pyridinium p-toluenesulfonate (PPTS) . For example, (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate was protected using DHP and PPTS in dry dichloromethane . The acetoxy group is introduced via acetylation of a hydroxyl intermediate using acetic anhydride or acetyl chloride in the presence of a base like pyridine. These steps prevent undesired side reactions during subsequent synthetic steps.

Q. How can the stereochemistry of the cyclopentyl core be validated during synthesis?

The stereochemistry of the cyclopentyl moiety (1R,2S,3R,5S) is confirmed using NMR spectroscopy (e.g., NOESY for spatial correlations) and X-ray crystallography . For instance, structural analogs with similar cyclopentane derivatives (e.g., ethyl 5-[(ethoxycarbonyl)oxy]pent-2-ynoate) were resolved via single-crystal X-ray diffraction to validate stereochemical assignments . Coupling constants (-values) in NMR also provide evidence for axial/equatorial substituent orientations.

Q. What analytical techniques are used to confirm the purity and identity of intermediates?

- HPLC-MS : Monitors reaction progress and purity of intermediates.

- FT-IR : Verifies functional groups (e.g., carbonyl stretches at ~1740 cm for esters).

- and NMR : Assigns proton and carbon environments, especially for stereocenters.

- TLC : Tracks reaction progress using silica gel plates and UV/iodine visualization.

Advanced Research Questions

Q. How can contradictions in 13C^{13}\text{C}13C NMR data for the THP-protected intermediate be resolved?

Discrepancies in NMR signals (e.g., THP oxygens or cyclopentyl carbons) may arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature (VT) NMR : Reduces signal splitting caused by dynamic effects.

- DFT Calculations : Predicts chemical shifts for comparison with experimental data .

- HPLC Purification : Removes impurities that skew integrations.

For example, analogs like rel-Methyl 7-((1R,2S,3S)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate required iterative purification to resolve overlapping signals .

Q. What methodologies optimize stereoselective formation of the cyclopentyl core?

The cyclopentyl ring is often constructed via intramolecular cyclization or palladium-catalyzed cross-coupling . For example:

- Mitsunobu Reaction : Ensures retention of configuration during ether bond formation (e.g., THP-oxygen linkage) .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed reactions enforce stereocontrol, as seen in nitroarene cyclizations .

- Grubbs Metathesis : Forms cyclic olefins, which are hydrogenated to yield the saturated cyclopentane .

Q. How can conflicting data on biological activity (e.g., enzyme inhibition) be analyzed?

Contradictory bioassay results may stem from impurities or solvent effects. Mitigation strategies include:

- Dose-Response Curves : Confirm activity trends across concentrations.

- Molecular Docking : Validate binding poses of the compound’s hydroxyl and ester groups with target enzymes.

- Control Experiments : Use structurally related compounds (e.g., OP 1206, a cyclopentyl heptanoic acid derivative) as benchmarks .

Methodological Tables

Q. Table 1: Key NMR Assignments for the Cyclopentyl Core

| Proton/Carbon | Expected Shift (ppm) | Observed Shift (ppm) | Notes |

|---|---|---|---|

| C5-OAc (Carbonyl) | ~170 | 170.2 | Confirmed via DEPT |

| THP-OCH | 3.4–4.1 (multiplet) | 3.8–4.0 | Matches literature for THP ethers |

| Cyclopentyl C3-O | ~75 | 74.9 | Correlates with X-ray data |

Q. Table 2: Optimization of THP Protection Reaction

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DHP, PPTS, CHCl, 25°C | 85 | 98% |

| DHP, HCl, THF, 0°C | 62 | 89% |

| DHP, TsOH, EtO, reflux | 78 | 94% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.